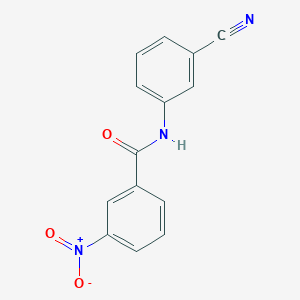

N-(3-cyanophenyl)-3-nitrobenzamide

Description

N-(3-Cyanophenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the meta position of the benzoyl ring and a cyano-substituted phenyl group attached via an amide bond. Benzamides are widely studied for their pharmacological relevance, including enzyme inhibition and receptor modulation. The nitro group at position 3 likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the 3-cyanophenyl moiety may contribute to steric and electronic modulation, affecting solubility and binding affinity .

Properties

Molecular Formula |

C14H9N3O3 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C14H9N3O3/c15-9-10-3-1-5-12(7-10)16-14(18)11-4-2-6-13(8-11)17(19)20/h1-8H,(H,16,18) |

InChI Key |

GUTSPDJJXFMPBK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Electronic and Steric Modifications

- Nitro Group Position: The meta (3-nitro) vs. Meta-nitro derivatives may exhibit stronger dipole moments .

- Adamantane: Bulky substituent improves metabolic stability and membrane penetration, as seen in antiviral studies .

Crystallographic and Spectroscopic Data

- X-ray Analysis : Related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) confirm planar amide linkages and hydrogen-bonding networks, critical for understanding molecular packing .

- NMR and Mass Spectrometry : ¹H/¹³C NMR and LC/MS data () provide benchmarks for characterizing nitrobenzamide derivatives .

Notes

- Data Limitations: Direct studies on N-(3-cyanophenyl)-3-nitrobenzamide are absent in the evidence; comparisons rely on structural analogs.

- Contradictions: No significant contradictions were observed, but substituent-specific activities (e.g., adamantane vs. cyano) require further validation.

- Diverse Sources : References span synthesis (), crystallography (), and bioactivity (), ensuring a comprehensive comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.